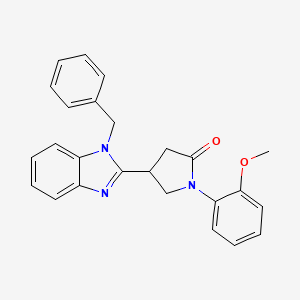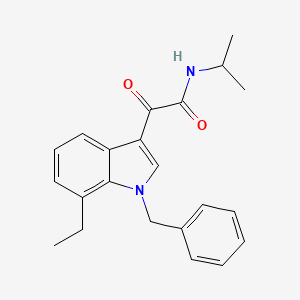![molecular formula C17H16N4O6S2 B11475849 N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide](/img/structure/B11475849.png)
N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoxaline core, which is known for its diverse biological activities and structural versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone.
Sulfur Introduction: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the quinoxaline derivative.
Methanesulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Medicinal Chemistry: The compound’s quinoxaline core and sulfonamide group make it a candidate for drug development, particularly as antimicrobial, anticancer, or anti-inflammatory agents.
Materials Science: Its unique structure could be explored for use in organic semiconductors or as a building block for advanced materials.
Biological Research: The compound can be used as a probe to study biological pathways involving quinoxaline derivatives or sulfonamide interactions.
作用機序
The mechanism of action of N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that interact with the quinoxaline core or sulfonamide group.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Quinoxaline Derivatives: Compounds like 2,3-dioxoquinoxaline and 6-nitroquinoxaline share structural similarities.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole are structurally related due to the presence of the sulfonamide group.
Uniqueness: N-{4-[(1,4-dimethyl-7-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfanyl]phenyl}methanesulfonamide is unique due to the combination of its quinoxaline core, nitro group, sulfanyl linkage, and methanesulfonamide moiety, which collectively contribute to its distinct chemical and biological properties.
特性
分子式 |
C17H16N4O6S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
N-[4-(1,4-dimethyl-7-nitro-2,3-dioxoquinoxalin-6-yl)sulfanylphenyl]methanesulfonamide |
InChI |
InChI=1S/C17H16N4O6S2/c1-19-12-8-14(21(24)25)15(9-13(12)20(2)17(23)16(19)22)28-11-6-4-10(5-7-11)18-29(3,26)27/h4-9,18H,1-3H3 |
InChIキー |
WCDNCJPMMWBZHT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)SC3=CC=C(C=C3)NS(=O)(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475769.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475772.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate](/img/structure/B11475775.png)
![N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11475776.png)
![Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate](/img/structure/B11475781.png)

![3-[(4-chlorophenyl)sulfonyl]-7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475797.png)
methanone](/img/structure/B11475801.png)
![7-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475803.png)
![3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11475816.png)
![Methyl 7-(2,4-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11475823.png)

![3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11475834.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B11475840.png)
